molecular formula C12H10OS B3288815 4-(4-Methylphenyl)-2-thiophenecarbaldehyde CAS No. 853311-16-7

4-(4-Methylphenyl)-2-thiophenecarbaldehyde

Cat. No. B3288815
CAS RN: 853311-16-7
M. Wt: 202.27 g/mol
InChI Key: IAYLCRLQJVQIEP-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-thiophenecarbaldehyde is a chemical compound with the molecular formula C12H10OS. It is commonly known as 4-Methyl-2-thiophenecarbaldehyde and is used in scientific research due to its unique properties. This compound is synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-2-thiophenecarbaldehyde is not well understood. However, it is believed to interact with various proteins and enzymes in the body. This compound has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. This compound has been found to have anti-inflammatory, antitumor, and antiviral properties. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Additionally, it has been found to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-Methylphenyl)-2-thiophenecarbaldehyde in lab experiments is its high purity. This compound can be synthesized with a high yield and purity, making it ideal for use in various experiments. Additionally, this compound has several unique properties, making it a valuable tool for scientific research.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require a water-soluble compound. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 4-(4-Methylphenyl)-2-thiophenecarbaldehyde in scientific research. One potential direction is the synthesis of new compounds using this compound as a building block. This could lead to the discovery of new biologically active compounds with unique properties.
Another potential direction is the investigation of the mechanism of action of this compound. Understanding the mechanism of action could lead to the development of new drugs that target specific proteins and enzymes in the body.
Conclusion
In conclusion, this compound is a valuable compound for scientific research. It has several unique properties and has been found to have several biochemical and physiological effects. This compound can be synthesized using various methods and has several potential future directions for scientific research. Understanding the properties and potential of this compound can lead to the discovery of new drugs and treatments for various diseases.

Scientific Research Applications

4-(4-Methylphenyl)-2-thiophenecarbaldehyde has been found to have several scientific research applications. It is commonly used as a building block for the synthesis of various compounds. This compound has been used in the synthesis of several biologically active compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents. Additionally, it has been used in the synthesis of fluorescent probes for imaging purposes.

properties

IUPAC Name

4-(4-methylphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYLCRLQJVQIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853311-16-7
Record name 4-(4-METHYLPHENYL)-2-THIOPHENECARBALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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